Difeterol

Vue d'ensemble

Description

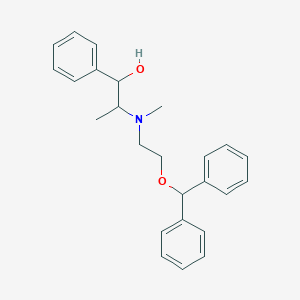

Le DiféteroL est un composé chimique de formule moléculaire C25H29NO2. Il est connu pour sa structure unique, qui comprend un groupe benzhydryloxéthyle et un groupe phénylpropanol.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du DiféteroL implique généralement des réactions en phase solution à haute température. Une méthode courante consiste à faire réagir le diphénylméthanol avec l'éthylamine dans des conditions contrôlées pour former le groupe benzhydryloxéthyle. Cet intermédiaire est ensuite mis à réagir avec le phénylpropanol pour former le DiféteroL .

Méthodes de production industrielle : La production industrielle du DiféteroL implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le DiféteroL subit diverses réactions chimiques, notamment:

Oxydation : Le DiféteroL peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le DiféteroL en ses alcools correspondants.

Substitution : Le DiféteroL peut subir des réactions de substitution, en particulier au niveau du groupe benzhydryloxéthyle.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits:

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

Le DiféteroL a été largement étudié pour ses applications dans divers domaines scientifiques:

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et comme outil dans les tests biochimiques.

Médecine : Investigué pour ses effets thérapeutiques potentiels, y compris son rôle comme ingrédient actif dans certains médicaments.

5. Mécanisme d'action

Le mécanisme d'action du DiféteroL implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour se lier à certains récepteurs ou enzymes, modulant leur activité. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .

Applications De Recherche Scientifique

Drug Repurposing for Viral Infections

Difeterol has shown potential in the context of viral infections, particularly SARS-CoV-2. In a high-throughput screening study, this compound was identified among several compounds with anti-SARS-CoV-2 activity. It was noted for its efficacy in inhibiting cytopathic effects associated with the virus, highlighting its potential as a therapeutic agent against COVID-19 .

Key Findings:

- Screening Results: In a quantitative high-throughput screen involving 8,810 unique compounds, this compound demonstrated significant antiviral activity against SARS-CoV-2 .

- Mechanism of Action: The compound's mechanism appears to involve inhibition of viral entry and modulation of host cell responses .

Psychotropic Effects

This compound's psychotropic properties have led to investigations into its efficacy as an anxiolytic and antidepressant agent. Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways .

Case Study:

- A study on psychotropic drugs highlighted the potential of this compound in managing anxiety-related disorders through its action on histamine receptors .

Summary of Key Studies Involving this compound

Comparative Analysis of Antiviral Compounds

| Compound Name | Activity Against SARS-CoV-2 | Mechanism of Action |

|---|---|---|

| This compound | Yes | Viral entry inhibition |

| Chlorprothixene | Yes | Unknown mechanism |

| Methotrimeprazine | Yes | Unknown mechanism |

Future Directions and Research Needs

The promising results surrounding this compound's applications necessitate further investigation into its pharmacodynamics and pharmacokinetics. Future research should focus on:

- Clinical Trials: To validate its efficacy and safety in humans for both antiviral and psychotropic applications.

- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.

Mécanisme D'action

The mechanism of action of Difeterol involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Le DiféteroL est unique en raison de ses caractéristiques structurelles et de ses propriétés chimiques spécifiques. Parmi les composés similaires, on peut citer:

Diphénhydramine : Partage des similitudes structurelles mais diffère dans ses effets pharmacologiques.

Phénylpropanolamine : Structure similaire mais possède des applications et des effets différents.

Benzhydrol : Partage le groupe benzhydryloxy mais ne possède pas les groupes fonctionnels supplémentaires présents dans le DiféteroL.

Ces composés mettent en évidence le caractère unique du DiféteroL en termes d'applications et de comportement chimique spécifiques.

Activité Biologique

Difeterol, a compound primarily recognized as an antihistamine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound (CAS Number: 14587-50-9) is classified as a Histamine H1 receptor antagonist . It is utilized in various medical contexts, particularly in treating allergic conditions. Its role extends beyond antihistaminic effects, as it has been implicated in several biochemical pathways and therapeutic strategies.

This compound exerts its biological effects primarily through the inhibition of histamine at H1 receptors. This interaction leads to the modulation of various cellular processes, including:

- Inhibition of Allergic Responses : By blocking H1 receptors, this compound prevents histamine-induced symptoms such as itching, swelling, and vasodilation.

- Potential Anticholinesterase Activity : Recent studies have indicated that this compound may inhibit butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's disease .

- GPCR Targeting : this compound has been identified as a compound that interacts with G-protein-coupled receptors (GPCRs), suggesting its potential for repurposing in various therapeutic areas .

Case Studies and Clinical Applications

- Antihistaminic Effects :

-

Neuroprotective Potential :

- A recent investigation into BChE inhibitors identified this compound as part of a novel cluster that demonstrates potential neuroprotective effects by reducing β-amyloid peptide levels in vitro. This suggests a dual role for this compound in managing both allergic responses and neurodegenerative processes .

- Drug Repurposing for Viral Infections :

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24-25,27H,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHKWMHRFWWMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048849 | |

| Record name | Difeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14587-50-9 | |

| Record name | Difeterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014587509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2P950OCL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.